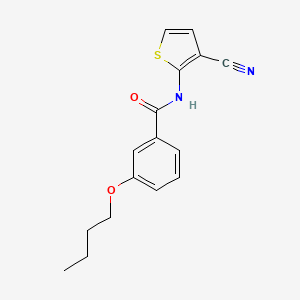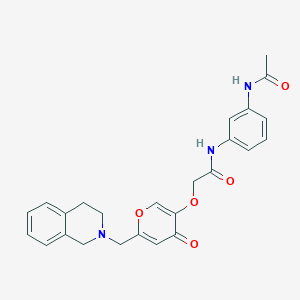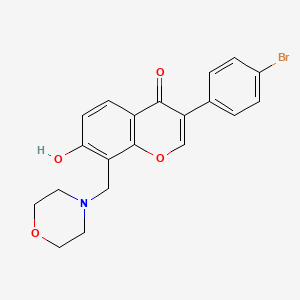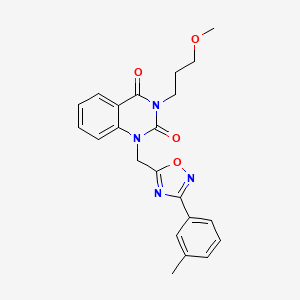![molecular formula C14H17NO4 B2980289 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone CAS No. 854844-21-6](/img/structure/B2980289.png)
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of benzylisoquinoline alkaloid . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is substituted by a 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl group at position 1, a methylenedioxy group at positions 6-7, and a methoxy group at position 8 .
Synthesis Analysis
The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4 . Its InChI string is InChI=1S/C17H25NO4/c1-10(2)13(19)8-12-15-11(5-6-18(12)3)7-14-16(17(15)20-4)22-9-21-14/h7,10,12-13,19H,5-6,8-9H2,1-4H3 .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the aminoalkylation of indole with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment .Physical And Chemical Properties Analysis
The average mass of this compound is 307.390 Da and its mono-isotopic mass is 307.17836 Da . More detailed physical and chemical properties may require additional specific experimental studies.Applications De Recherche Scientifique
Weak Interactions in Derivatives
Research on barbituric acid derivatives, including compounds with structural similarities to the subject compound, has unveiled unique intermolecular interactions. These studies highlight the formation of steady intermolecular "sandwich" complexes, stabilized by hydrogen bonds and π–π stacking interactions. Such findings contribute to understanding molecular assembly and design in materials science (V. Khrustalev et al., 2008).
Synthesis and Structural Analysis
Advances in synthetic methodologies have enabled the efficient production of related tetrahydroisoquinoline derivatives. The practical synthesis of cotarnine, a compound related to the query molecule, underscores the relevance of these derivatives in medicinal chemistry and natural product synthesis (T. Shirasaka et al., 1990). Furthermore, crystal structure analysis of noscapine, another structurally related compound, provides insights into molecular conformation and interaction, which are crucial for drug design and development (J. Seetharaman & S. Rajan, 1995).
Molecular Electronics and Photonics
Investigations into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of heteroannulated chromone derivatives related to the query compound have illustrated their potential applications in molecular electronics and photonics. Such studies contribute to the development of new materials with desirable electronic and optical properties for technological applications (S. A. Halim & M. Ibrahim, 2017).
Antimicrobial Applications
Mono- and dinuclear Ni(II) complexes constructed from ligands structurally related to the compound have been synthesized and characterized. These complexes exhibit promising antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).
Mécanisme D'action
The mode of action of isoquinoline alkaloids can vary widely depending on their structure and the specific biological targets they interact with. Some isoquinoline alkaloids are known to interact with various enzymes, ion channels, and receptor proteins, leading to changes in cellular function .
The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
Propriétés
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUACANJHMTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



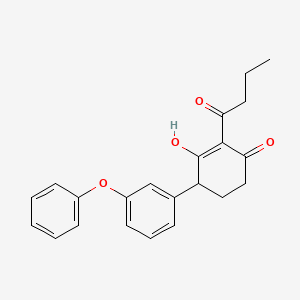
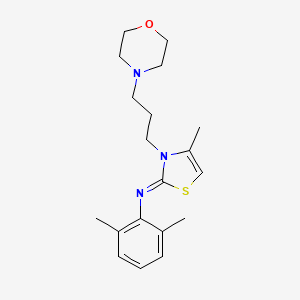
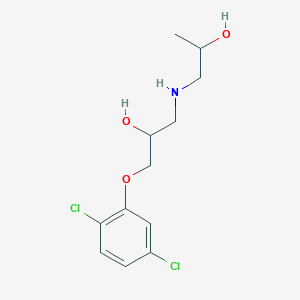

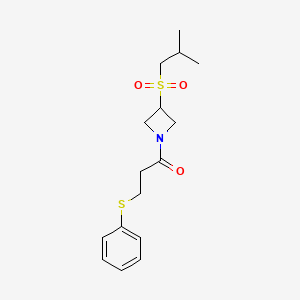
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
